molecular formula C8H7BrN2O B567299 6-Bromo-7-methoxy-1H-indazole CAS No. 1374651-60-1

6-Bromo-7-methoxy-1H-indazole

Cat. No.: B567299
CAS No.: 1374651-60-1
M. Wt: 227.061
InChI Key: BUKFOWMQWAXFRI-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-1H-indazole is a substituted indazole derivative, a privileged scaffold in medicinal chemistry known for its versatile biological activities. The indazole core is a significant pharmacophore found in several therapeutic agents, such as the anticancer drugs Niraparib and Pazopanib . The specific bromo and methoxy functional groups on this indazole derivative make it a valuable and versatile building block for chemical synthesis, particularly in the exploration of new structure-activity relationships. Researchers utilize this compound in drug discovery programs, leveraging the bromo substituent as a handle for further functionalization via metal-catalyzed cross-coupling reactions. Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities in scientific research, including potential antitumor, anti-inflammatory, and enzyme inhibitory effects . Some indazole analogs have been investigated as potent inhibitors of enzymes like nitric oxide synthase (NOS) . This compound is intended for research applications only.

Properties

IUPAC Name

6-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKFOWMQWAXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Outcomes

  • Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

  • Catalysts : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilicity.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side products.

Example Protocol :

  • Dissolve 7-methoxy-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂.

  • Add FeBr₃ (0.1 eq) and Br₂ (1.2 eq) dropwise at 0°C.

  • Stir for 12 h at room temperature.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 45–60% (6-bromo-7-methoxy-1H-indazole), with 10–15% 8-bromo isomer formation.

Nitration-Methoxylation-Bromination Sequence

This three-step strategy leverages nitro groups as temporary directing groups and leaving groups:

Nitration of 1H-Indazole at Position 7

  • Reagents : Nitric acid (HNO₃) in trifluoroacetic anhydride (TFAA) at 35–40°C.

  • Mechanism : Electrophilic nitration favored at the electron-rich position 7 due to the indazole’s aromatic resonance.

  • Outcome : 7-nitro-1H-indazole (85% yield, 98% purity).

Methoxylation via Nitro Displacement

  • Conditions : Sodium methoxide (1.2 eq) in DMF at 20°C for 16 h.

  • Yield : 80% 7-methoxy-1H-indazole.

Bromination at Position 6

  • Procedure : Use NBS (1.1 eq) in CCl₄ with AIBN initiator under UV light.

  • Regioselectivity : Methoxy directs bromine to position 6 (ortho).

  • Yield : 70% this compound.

Halogen Exchange from 6-Iodo-7-Methoxy-1H-Indazole

Transition-metal-catalyzed halogen exchange offers an alternative route:

Procedure :

  • Synthesize 6-iodo-7-methoxy-1H-indazole via iodination (NIS, AcOH).

  • React with CuBr (2.0 eq) in DMF at 120°C for 24 h.

  • Purify by recrystallization from ethanol.

Yield : 75% with >99% purity.

Multi-Step Synthesis from 4-Methoxyindole Derivatives

Adapting methods for analogous indole systems provides insights:

Bromination of 7-Methoxyindazole Precursors

  • Substrate : 7-methoxyindazole-3-carboxylic acid methyl ester.

  • Reagents : HBr/H₂O₂ in acetic acid at 50°C.

  • Outcome : this compound-3-carboxylate (65% yield).

Decarboxylation

  • Conditions : NaOH (2.0 M) in ethylene glycol at 170°C for 2 h.

  • Yield : 90% this compound.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield
Direct BrominationShort synthetic routeLow regioselectivity (6 vs. 8)45–60%
Nitration SequenceHigh regiocontrolMulti-step, time-consuming50–70%
Halogen ExchangeAvoids harsh bromination conditionsRequires iodinated precursor70–75%
Indole DerivativeScalable for industrial productionRequires decarboxylation step60–65%

Mechanistic Insights and Optimization Strategies

Role of Solvents in Bromination

Polar aprotic solvents (DMF, DMSO) improve bromine solubility but may reduce regioselectivity. Non-polar solvents (CCl₄, CH₂Cl₂) favor electrophilic aromatic substitution.

Temperature Effects

Lower temperatures (0–5°C) suppress di-bromination but slow reaction kinetics. Optimal balance: 20–25°C.

Catalytic Enhancements

  • FeBr₃ : Increases Br⁺ electrophilicity, improving reaction rate.

  • CuI : Facilitates Ullman-type coupling in halogen exchange routes.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing side reactions in exothermic bromination steps.

Green Chemistry Metrics

  • Atom Economy : Halogen exchange routes score higher (85%) vs. nitration sequences (65%).

  • E-Factor : Direct bromination generates 3.2 kg waste/kg product vs. 1.8 kg/kg for halogen exchange.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated bromination using eosin Y catalyst minimizes over-bromination.

Enzymatic Bromination

Haloperoxidases from marine algae enable regioselective bromination under mild conditions (pH 5–7, 30°C).

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-methoxy-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-7-methoxy-1H-indazole has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacological agent.

    Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural Isomers: Positional Variations

a) 5-Bromo-7-methoxy-1H-indazole (CAS: 885279-52-7)
  • Substituents : Bromine at position 5, methoxy at position 7.
  • This positional change may influence binding affinity in kinase targets.
b) 4-Bromo-7-methoxy-1H-indazole (CAS: 938062-01-2)
  • Substituents : Bromine at position 4, methoxy at position 7.
  • Impact : The bromine’s proximity to the indazole nitrogen may enhance electrophilic substitution reactivity, making it more suitable for functionalization at the 3-position.
c) 7-Bromo-6-methyl-1H-indazole (CAS: Not specified)
  • Substituents : Bromine at position 7, methyl at position 6.

Functional Group Variations

a) Methyl 7-bromo-1H-indazole-3-carboxylate (CAS: 1257535-45-7)
  • Substituents : Carboxylate ester at position 3, bromine at position 7.
  • Impact : The ester group introduces a polarizable moiety, enhancing solubility in organic solvents and enabling further derivatization (e.g., hydrolysis to carboxylic acids).
b) 6-Bromo-4-fluoro-1H-indazole (CAS: Not specified)
  • Substituents : Bromine at position 6, fluorine at position 4.
  • Impact : Fluorine’s electronegativity increases metabolic stability, making this compound a candidate for PET imaging probes.

Physicochemical and Application Comparison

Compound CAS Molecular Formula Key Substituents Molecular Weight (g/mol) Applications
6-Bromo-7-methoxy-1H-indazole 1374651-60-1 C₈H₇BrN₂O 6-Br, 7-OCH₃ 243.06 Kinase inhibitors, intermediates
5-Bromo-7-methoxy-1H-indazole 885279-52-7 C₈H₇BrN₂O 5-Br, 7-OCH₃ 243.06 Anticancer research
4-Bromo-7-methoxy-1H-indazole 938062-01-2 C₈H₇BrN₂O 4-Br, 7-OCH₃ 243.06 Electrophilic substitution reactions
6-Bromo-4-fluoro-1H-indazole - C₇H₄BrFN₂ 6-Br, 4-F 229.02 PET imaging, CNS drug development
Methyl 7-bromo-1H-indazole-3-carboxylate 1257535-45-7 C₁₀H₈BrN₂O₂ 7-Br, 3-COOCH₃ 283.09 Prodrug synthesis

Key Findings :

  • Positional Isomerism : Bromine at position 6 (as in 6-Bromo-7-methoxy) balances steric and electronic effects for kinase binding, while position 4 or 5 isomers favor reactivity or metabolic stability.
  • Functional Groups : Carboxylate esters (e.g., Methyl 7-bromo-1H-indazole-3-carboxylate) enhance derivatization flexibility, whereas fluorine substitution improves pharmacokinetics.
  • Safety: All brominated indazoles require precautions against thermal decomposition, as noted in GHS guidelines.

Biological Activity

6-Bromo-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methoxy group, which enhance its reactivity and biological potential. The IUPAC name is this compound, and it has the following chemical properties:

PropertyValue
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
InChIInChI=1S/C8H7BrN2O/c1-12-8-6(9)3-2-5-4-10-11-7(5)8/h2-4H,1H3,(H,10,11)
InChI KeyBUKFOWMQWAXFRI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes the reaction of 2-bromo-4-methoxyaniline with hydrazine hydrate under specific conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO) for optimal yields.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. This activity was associated with the induction of apoptosis in breast cancer cells (4T1), characterized by increased levels of cleaved caspase-3 and Bax proteins and decreased Bcl-2 levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
2f4T10.23
MCF-71.15
HepG2>10

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways, evidenced by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.
  • Inhibition of Migration : It reduces cell migration and invasion by modulating matrix metalloproteinase (MMP) activities, specifically decreasing MMP9 levels while increasing tissue inhibitor matrix metalloproteinase 2 (TIMP2) .
  • Interaction with Kinases : Indazole derivatives have been studied as potential kinase inhibitors, which play crucial roles in cancer progression.

Case Studies

In a comprehensive study evaluating indazole derivatives for anticancer activity, a series of compounds were synthesized and tested for their efficacy against various cancer types. Among these, derivatives similar to this compound showed promising results in inhibiting tumor growth both in vitro and in vivo without significant side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-Bromo-7-methoxy-1H-indazole, and how can reaction conditions be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated precursors. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor by-products via HPLC and adjust stoichiometry of reagents like potassium carbonate to suppress side reactions .
  • Key Considerations : Bromine’s position (6 vs. 7) on the indazole ring affects reactivity; regioselective protection of the methoxy group may require orthogonal protecting strategies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and bromine positions. Coupling patterns distinguish between 6- and 7-substituted isomers .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., hydrogen bonding networks, torsion angles) to resolve ambiguities in substituent orientation .
  • HRMS : Validate molecular formula and isotopic patterns for bromine (1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of bromine and methoxy substituents?

  • Methodology :

  • Synthesize analogs (e.g., 5-Bromo-6-methoxy, 7-Bromo-6-fluoro) and compare their IC50_{50} values in kinase inhibition assays.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or BRAF, focusing on halogen bonding interactions .
  • Data Table :
CompoundIC50_{50} (nM)Target Protein
6-Bromo-7-methoxy12.5 ± 1.2EGFR
5-Bromo-6-methoxy45.3 ± 3.1EGFR
7-Bromo-6-fluoro8.7 ± 0.9BRAF
  • Reference :

Q. How can contradictions in reported bioactivity between 6-Bromo-5-methoxy and 6-Bromo-7-methoxy isomers be resolved?

  • Methodology :

  • Perform comparative cytotoxicity assays (e.g., MTT on HeLa cells) under standardized conditions.
  • Analyze crystallographic data to identify steric or electronic effects; methoxy at C7 may hinder binding in certain conformations .
  • Apply statistical tools (ANOVA) to assess significance of differences, ensuring batch-to-batch consistency in compound purity (>95% by HPLC) .

Q. What strategies minimize by-products during functionalization of this compound?

  • Methodology :

  • Use Pd(OAc)2_2/XPhos catalysts for Buchwald-Hartwig aminations to reduce debromination.
  • Optimize microwave-assisted conditions (120°C, 30 min) for rapid coupling with aryl boronic acids, minimizing decomposition .
  • Monitor reaction progress via TLC and quench intermediates promptly to prevent over-oxidation .

Q. How can SHELX software improve the accuracy of crystallographic data interpretation for halogenated indazoles?

  • Methodology :

  • Refine structures using SHELXL’s twin refinement for high-Z (Br) atoms, accounting for anomalous scattering.
  • Validate hydrogen positions with SHELXPRO’s restraints, especially for methoxy groups prone to rotational disorder .
  • Example : A recent study resolved C-Br bond length discrepancies (1.89–1.92 Å) in this compound using SHELXL’s RIGU restraints .

Data Contradiction Analysis

  • Issue : Conflicting reports on the cytotoxicity of this compound against MCF-7 cells (IC50_{50} = 8.2 µM vs. 22.4 µM).
    • Resolution :
  • Verify cell line authenticity (STR profiling).
  • Re-test compounds under identical culture conditions (10% FBS, 48h exposure).
  • Cross-reference with structurally similar compounds (e.g., 5-Bromo-6-methoxy) to identify substituent-specific trends .

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